2,3,3',5,5'-Pentabromodiphenyl ether
Overview
Description
2,3,3’,5,5’-Pentabromodiphenyl ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant that belongs to the group of polybrominated diphenyl ethers (PBDEs) . It is a halogenated organic compound and is very unreactive . The term pentaBDE refers to isomers of pentabromodiphenyl ether .
Molecular Structure Analysis
The molecular formula of 2,3,3’,5,5’-Pentabromodiphenyl ether is C12H5Br5O . Its average mass is 564.688 Da and its monoisotopic mass is 559.625671 Da .Physical and Chemical Properties Analysis
2,3,3’,5,5’-Pentabromodiphenyl ether appears as a viscous white to amber-colored liquid . It has a density of 2.25-2.28 g/cm3 . It is not soluble in water . It decomposes when boiled .Scientific Research Applications
Metabolism and Environmental Impact
- Studies have shown that polybrominated diphenyl ethers (PBDEs), including 2,3,3',5,5'-Pentabromodiphenyl Ether, undergo various metabolic transformations. For instance, a study by Qiu et al. (2007) identified several metabolites in mice plasma after exposure to a commercial Pentabromodiphenyl Ether product, DE-71. This suggests different metabolic pathways like cleavage of the diphenyl ether bond and hydroxylation, forming bromophenols and hydroxylated PBDEs, respectively (Qiu, Mercado-Feliciano, Bigsby, & Hites, 2007).
- Rydén et al. (2012) synthesized new OH-PBDE reference standards and identified several OH-PBDEs in a pooled human blood sample, indicating that these metabolites are likely originating from human metabolism of flame retardants like PBDEs (Rydén, Nestor, Jakobsson, & Marsh, 2012).
Toxicological Studies
- Zheng et al. (2016) and Zheng et al. (2015) conducted studies on the oxidative metabolism of Pentabromodiphenyl Ether (BDE-99) using cat and chicken liver microsomes. Their findings indicate the formation of various hydroxylated metabolites, providing insights into the toxicological impacts and environmental persistence of these compounds (Zheng et al., 2016); (Zheng et al., 2015).
- Erratico, Moffatt, and Bandiera (2011) investigated the comparative oxidative metabolism of BDE-47 and BDE-99 in rat hepatic microsomes, highlighting the formation of various hydroxylated metabolites and providing crucial data for understanding the environmental and health impacts of these substances (Erratico, Moffatt, & Bandiera, 2011).
Environmental Fate and Distribution
- Christiansson et al. (2009) studied the photolysis of Decabromodiphenyl Ether, which included Pentabromodiphenyl Ether as a degradation product. This research provides essential information on the environmental fate and distribution of these compounds (Christiansson, Eriksson, Teclechiel, & Bergman, 2009).
Environmental Concerns
- Song et al. (2006) explored the fate and partitioning of PBDEs in sewage treatment processes, highlighting their significant environmental concern, particularly in aquatic environments. This research underscores the environmental impact of PBDEs, including Pentabromodiphenyl Ether (Song, Chu, Letcher, & Seth, 2006).
Safety and Hazards
Properties
IUPAC Name |
1,2,5-tribromo-3-(3,5-dibromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-7(14)3-9(2-6)18-11-5-8(15)4-10(16)12(11)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHDCOXHJBWEPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)OC2=C(C(=CC(=C2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879923 | |
Record name | BDE-111 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-74-6 | |
Record name | 2,3,3',5,5'-Pentabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-111 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',5,5'-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U8OM59KJZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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